molecular formula C13H23NO4 B8182385 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline

Cat. No.: B8182385
M. Wt: 257.33 g/mol
InChI Key: TUMBAXMKWXLSFG-ZDUSSCGKSA-N
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Description

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected compounds can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline exerts its effects involves the protection of the amine group. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline is unique due to its specific structure, which includes an isopropyl group and a pyrrolidine ring. This structure provides steric hindrance and stability, making it particularly useful in the synthesis of complex peptides and other organic molecules.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9(2)13(10(15)16)7-6-8-14(13)11(17)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMBAXMKWXLSFG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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